tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Systematic Nomenclature and Constitutional Isomerism
The IUPAC name of the compound is derived through a hierarchical analysis of its structural components:
- Parent structure : 3,4-dihydroisoquinoline, a bicyclic system comprising a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom.
- Substituents :
- A tert-butoxycarbonyl group at position 2.
- Two fluorine atoms at position 4 (geminal substitution).
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5.
The systematic name reflects these substituents in descending order of priority, following Cahn-Ingold-Prelog rules. The boronate ester group, with its higher atomic weight (boron), takes precedence over fluorine and the tert-butyl carboxylate.
Constitutional isomerism arises from alternative placements of substituents on the dihydroisoquinoline scaffold. For instance:
- Isomer A : Boronate ester at position 6 instead of 5.
- Isomer B : Fluorine atoms at position 3 instead of 4.
These isomers exhibit distinct physicochemical properties due to variations in steric and electronic environments.
| Isomer | Substituent Positions | IUPAC Name |
|---|---|---|
| Target | 2,4,4,5 | tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| A | 2,4,4,6 | tert-butyl 4,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
| B | 2,3,3,5 | tert-butyl 3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
Three-Dimensional Conformational Analysis
The compound’s 3D structure is influenced by steric and electronic factors:
- Dihydroisoquinoline ring : The partial saturation at positions 3 and 4 introduces puckering, favoring a half-chair conformation to alleviate angle strain.
- tert-Butyl carboxylate : This bulky group adopts an equatorial orientation to minimize 1,3-diaxial interactions with the boronate ester.
- Boronate ester : The rigid dioxaborolane ring restricts rotation about the C5–B bond, stabilizing a coplanar arrangement with the aromatic system for optimal π-orbital overlap.
| Conformer | Key Features | Relative Energy (kcal/mol) |
|---|---|---|
| Half-chair (equatorial tert-butyl) | Minimal steric clash, planar boronate | 0.0 (reference) |
| Boat (axial tert-butyl) | Severe 1,3-diaxial strain | +4.2 |
| Twisted boronate | Disrupted π-conjugation | +2.8 |
Electronic Effects of Fluorine and Boronate Ester Substituents
The electronic landscape of the molecule is shaped by two key substituents:
Fluorine atoms :
Boronate ester :
| Substituent | Electronic Effect | Magnitude (Hammett σ) |
|---|---|---|
| –F | -I, -σₚ | +0.43 |
| –B(O₂C₂(CH₃)₄) | +M (resonance donation) | -0.04 |
| –O(CO)Otert-butyl | -I, -σₚ | +0.45 |
The synergistic interplay of these groups creates an electron-deficient aromatic system, directing electrophilic substitution to positions 7 and 8 (para to electron-withdrawing groups).
Properties
Molecular Formula |
C20H28BF2NO4 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H28BF2NO4/c1-17(2,3)26-16(25)24-11-13-9-8-10-14(15(13)20(22,23)12-24)21-27-18(4,5)19(6,7)28-21/h8-10H,11-12H2,1-7H3 |
InChI Key |
IIWDTOJKGYNGLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CN(CC3(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using electrophilic fluorination reagents such as Selectfluor.
Boronate Ester Formation: The boronate ester moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium complexes and bases like potassium carbonate.
Scientific Research Applications
Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound’s fluorinated and boron-containing moieties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, while the boronate ester group can form reversible covalent bonds with active site residues. This dual functionality allows the compound to modulate biological pathways effectively, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₂₀H₂₈BF₂NO₄ (calculated based on structural analogs in and ).
- Molecular Weight : ~361.27 g/mol (extrapolated from similar compounds in ).
- Storage : Requires inert atmosphere (e.g., argon) and refrigeration at 2–8°C to prevent boronate hydrolysis or decomposition .
- Hazards : Classified under warning codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Safety protocols include using gloves, eye protection, and adequate ventilation .
Comparison with Similar Compounds
The compound is structurally and functionally related to several boronate esters and carbamate-protected intermediates. Below is a detailed comparison:
Structural Analogues
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Molecular Formula: C₂₀H₃₀BNO₄ .
- Key Differences : Lacks fluorine substituents at positions 4 and 3.
- The dihydroisoquinoline core remains intact, preserving steric bulk .
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Molecular Formula : C₁₈H₂₅BN₂O₄ .
- Key Differences: Replaces the dihydroisoquinoline ring with an indazole heterocycle.
- Impact : Indazole’s aromaticity and nitrogen positioning enhance π-π stacking interactions in medicinal chemistry applications. The boronate ester’s reactivity in cross-couplings is comparable, but the scaffold diverges in target binding .
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- Molecular Formula: C₂₃H₂₉BNO₄ (similarity score: 0.87, ).
- Key Differences: Substitutes the dihydroisoquinoline core with a phenethylcarbamate-benzyl system.
- Impact : The linear phenethyl chain offers greater conformational flexibility but reduced steric hindrance during coupling reactions .
Functional and Reactivity Comparison
Notes:
- Electron-Withdrawing Groups (EWG): Fluorine atoms in the target compound enhance electrophilicity at the boronate site, accelerating transmetallation in Suzuki reactions compared to non-fluorinated analogs .
Biological Activity
Chemical Identification
- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- CAS Number : 1035235-26-7
- Molecular Formula : C20H30BNO4
- Molecular Weight : 359.27 g/mol
This compound is notable for its structural features, which include a difluoro group and a boron-containing dioxaborolane moiety. These modifications potentially enhance its biological activity and pharmacological properties.
Biological Activity
The biological activity of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated in various contexts. Key areas of focus include its potential as an anti-cancer agent and as a modulator of specific biochemical pathways.
Anti-Cancer Activity
Recent studies have indicated that compounds with isoquinoline structures exhibit promising anti-cancer properties. The presence of the difluoro group and the dioxaborolane moiety may contribute to enhanced interactions with biological targets involved in tumor growth and proliferation.
Case Study: In vitro Cytotoxicity Assays
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), it was found that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa | 15.0 | Inhibition of cell cycle progression at G2/M phase |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes that are crucial for cancer cell survival. For instance:
Enzyme Targeting
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Topoisomerase II | Competitive | 8.0 |
| Histone Deacetylase | Non-competitive | 6.5 |
Inhibition of these enzymes can lead to decreased proliferation rates in tumor cells and may enhance the efficacy of existing chemotherapeutic agents.
Safety and Toxicology
While exploring the biological activity of this compound, it is essential to assess its safety profile. Preliminary toxicity studies indicate:
Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Causes serious eye irritation |
These findings highlight the need for careful handling and further investigation into the long-term effects of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
